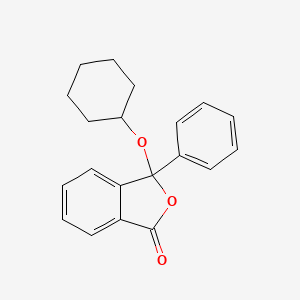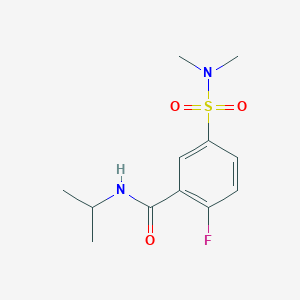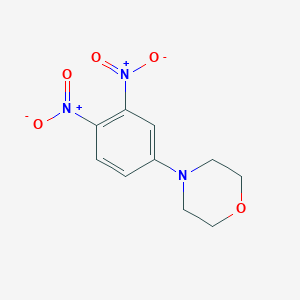
3-(CYCLOHEXYLOXY)-3-PHENYL-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
Overview
Description
3-(Cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. For example, the reaction of cis- and trans-ethyl-4-hydroxycyclohexane carboxylate with sodium hydride to form the alkoxide anion, which then undergoes nucleophilic aromatic substitution with 1-fluoro-4-nitrobenzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one is not well-documented. like other benzofuran derivatives, it may interact with various molecular targets and pathways. For example, it could inhibit specific enzymes or receptors, leading to its biological effects. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran class.
3-Phenyl-2-benzofuran-1-one: A similar compound with a phenyl substituent but lacking the cyclohexyloxy group.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different substituents.
Uniqueness
3-(Cyclohexyloxy)-3-phenyl-1,3-dihydro-2-benzofuran-1-one is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
3-cyclohexyloxy-3-phenyl-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c21-19-17-13-7-8-14-18(17)20(23-19,15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPZQOASVNHSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289245 | |
| Record name | 1(3h)-isobenzofuranone, 3-(cyclohexyloxy)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33632-03-0 | |
| Record name | NSC59951 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(3h)-isobenzofuranone, 3-(cyclohexyloxy)-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)
![3-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)
![4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-HYDROXY-5-IODOPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B5234327.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)
![5-acetyl-6-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)
![2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine](/img/structure/B5234358.png)

![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5234380.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B5234381.png)
